molecular formula C14H16N4O3 B8579600 PiromidicAcid-d5

PiromidicAcid-d5

Cat. No. B8579600
M. Wt: 288.30 g/mol
InChI Key: JPKVGKXYVOPKKM-UHFFFAOYSA-N
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Patent
US04125720

Procedure details

Saponification of this ester (5.5 g) under reflux in an alkaline solution (NaOH: 0.8 g / water: 40 cm3) gives, after acidification, the corresponding acid (pyromidic acid, melting point 322° C), which is identical to the product described in the literature.
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7](=[O:23])[C:8]2[CH:13]=[N:12][C:11]([N:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)=[N:10][C:9]=2[N:19]([CH2:21][CH3:22])[CH:20]=1)=[O:5])C.[OH-].[Na+].CCN1C2C(=NC=C(N3CCCC3)N=2)C(=O)C(C(O)=O)=C1>O>[N:14]1([C:11]2[N:12]=[CH:13][C:8]3[C:7](=[O:23])[C:6]([C:4]([OH:5])=[O:3])=[CH:20][N:19]([CH2:21][CH3:22])[C:9]=3[N:10]=2)[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(C2=C(N=C(N=C2)N2CCCC2)N(C1)CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C=1N=CC2=C(N1)N(C=C(C2=O)C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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